molecular formula C14H22N2O5 B11933560 1-(tert-butyl) 2-(2-methyl-4-(prop-2-yn-1-yloxy)butan-2-yl) (E)-diazene-1,2-dicarboxylate

1-(tert-butyl) 2-(2-methyl-4-(prop-2-yn-1-yloxy)butan-2-yl) (E)-diazene-1,2-dicarboxylate

Cat. No.: B11933560
M. Wt: 298.33 g/mol
InChI Key: XJQVERHFBNGDPW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DiaAlk involves the preparation of a diazene compound with electrophilic properties. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing diazene compounds typically involve the reaction of hydrazines with oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of DiaAlk is not widely documented, as it is primarily used for research purposes. The compound is typically produced in specialized laboratories with the necessary equipment for handling and synthesizing electrophilic diazene probes.

Chemical Reactions Analysis

Types of Reactions

DiaAlk undergoes various chemical reactions, including:

    Oxidation: DiaAlk can participate in oxidative reactions, leading to the formation of different oxidative products.

    Substitution: The electrophilic nature of DiaAlk allows it to undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used in reactions with DiaAlk include hydrogen peroxide and other peroxides.

    Nucleophiles: Nucleophiles such as thiols and amines can react with DiaAlk in substitution reactions.

Major Products

The major products formed from reactions involving DiaAlk depend on the specific reagents and conditions used. In oxidative reactions, various oxidized derivatives of DiaAlk are formed, while substitution reactions yield substituted diazene compounds.

Scientific Research Applications

DiaAlk is extensively used in scientific research, particularly in the following fields:

    Chemistry: DiaAlk is used as a probe for studying oxidative post-translational modifications in proteins.

    Biology: Researchers use DiaAlk to investigate protein interactions and modifications in biological systems.

    Medicine: DiaAlk is employed in the study of disease mechanisms involving oxidative stress and protein modifications.

    Industry: Although primarily a research tool, DiaAlk’s applications in industry include the development of diagnostic assays and therapeutic research.

Mechanism of Action

DiaAlk exerts its effects through its electrophilic diazene group, which reacts with nucleophilic sites on proteins. This reaction enables the capture and analysis of oxidative post-translational modifications. The molecular targets of DiaAlk include various proteins involved in oxidative stress responses and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazirines: Like DiaAlk, diazirines are used as photoaffinity probes for studying protein interactions.

    Azides: Azides are another class of compounds used for labeling and capturing biomolecules in proteomic studies.

Uniqueness of DiaAlk

DiaAlk is unique due to its electrophilic diazene group, which provides specific reactivity towards oxidative post-translational modifications. This specificity makes DiaAlk a valuable tool for studying oxidative stress and related biological processes.

Properties

Molecular Formula

C14H22N2O5

Molecular Weight

298.33 g/mol

IUPAC Name

(2-methyl-4-prop-2-ynoxybutan-2-yl) N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate

InChI

InChI=1S/C14H22N2O5/c1-7-9-19-10-8-14(5,6)21-12(18)16-15-11(17)20-13(2,3)4/h1H,8-10H2,2-6H3

InChI Key

XJQVERHFBNGDPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)CCOCC#C

Origin of Product

United States

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